molecular formula C21H23O5- B12601496 3-Tert-butyl-5-carboxyoxy-4-methoxy-2-(1-phenylprop-2-enyl)phenolate CAS No. 643746-53-6

3-Tert-butyl-5-carboxyoxy-4-methoxy-2-(1-phenylprop-2-enyl)phenolate

Cat. No.: B12601496
CAS No.: 643746-53-6
M. Wt: 355.4 g/mol
InChI Key: JYANVPQLBVTKQE-UHFFFAOYSA-M
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Description

3-Tert-butyl-5-carboxyoxy-4-methoxy-2-(1-phenylprop-2-enyl)phenolate is a complex organic compound with a unique structure that includes tert-butyl, carboxyoxy, methoxy, and phenylprop-2-enyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-5-carboxyoxy-4-methoxy-2-(1-phenylprop-2-enyl)phenolate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Another method involves the direct and sustainable synthesis of tertiary butyl esters using flow microreactors. This approach is more efficient, versatile, and sustainable compared to traditional batch processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of flow microreactors in industrial settings can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5-carboxyoxy-4-methoxy-2-(1-phenylprop-2-enyl)phenolate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

3-Tert-butyl-5-carboxyoxy-4-methoxy-2-(1-phenylprop-2-enyl)phenolate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-5-carboxyoxy-4-methoxy-2-(1-phenylprop-2-enyl)phenolate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyl-5-carboxyoxy-4-methoxy-2-(1-phenylprop-2-enyl)phenolate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

CAS No.

643746-53-6

Molecular Formula

C21H23O5-

Molecular Weight

355.4 g/mol

IUPAC Name

3-tert-butyl-5-carboxyoxy-4-methoxy-2-(1-phenylprop-2-enyl)phenolate

InChI

InChI=1S/C21H24O5/c1-6-14(13-10-8-7-9-11-13)17-15(22)12-16(26-20(23)24)19(25-5)18(17)21(2,3)4/h6-12,14,22H,1H2,2-5H3,(H,23,24)/p-1

InChI Key

JYANVPQLBVTKQE-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1OC)OC(=O)O)[O-])C(C=C)C2=CC=CC=C2

Origin of Product

United States

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